3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Overview
Description
3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Scientific Research Applications
3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine core, followed by the introduction of the 3-methyl group and the 6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy) substituent. Common reagents used in these steps include methylating agents, sulfonyl chlorides, and pyrrolidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Mechanism of Action
The mechanism of action of 3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and pyrrolidine groups may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.
Sulfonyl Pyrrolidines: Molecules containing sulfonyl and pyrrolidine groups but lacking the pyridazine core.
Uniqueness
3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-methyl-6-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-14-7-8-17(19-18-14)24-16-9-10-20(13-16)25(21,22)12-11-23-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPWQCSNGFDJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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